1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl-
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Overview
Description
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is a compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in a variety of natural products and pharmaceuticals. This particular compound features a unique structure with two indole units connected by a methylene bridge and an additional methyl group at the 2-position of one of the indole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The subsequent N-alkylation of the indole with appropriate alkyl halides can introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that optimize yield and purity. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in the Fischer indole synthesis . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines and alkyl halides, facilitates the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.
1H-Indole-3-ethanamine: Known for its psychoactive properties.
Uniqueness: 1H-Indole, 3-(1H-indol-3-ylmethyl)-2-methyl- is unique due to its dual indole structure connected by a methylene bridge, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
22546-09-4 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(1H-indol-3-ylmethyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C18H16N2/c1-12-16(15-7-3-5-9-18(15)20-12)10-13-11-19-17-8-4-2-6-14(13)17/h2-9,11,19-20H,10H2,1H3 |
InChI Key |
TYARHLBPQIKGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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